5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring multiple functional groups, including bromine, furan, thiophene, and sulfonamide
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The sulfonamide group is known for its biological activity, particularly in antibacterial agents. This compound could be explored for its potential antimicrobial properties.
Medicine
Due to its structural complexity, this compound might be investigated for pharmaceutical applications, including as a potential drug candidate for various diseases.
Industry
In materials science, the unique electronic properties of the furan and thiophene rings could make this compound useful in the development of organic semiconductors or other electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the thiophene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: Reaction of the brominated thiophene with a sulfonamide precursor, often involving a condensation reaction.
Furan and Thiophene Coupling: Formation of the furan and thiophene moieties through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate catalysts like palladium complexes.
Hydroxylation: Introduction of the hydroxyl group via oxidation reactions, possibly using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.
Major Products
Oxidation: Conversion of hydroxyl to carbonyl compounds.
Reduction: Formation of amines from sulfonamides.
Substitution: Formation of substituted thiophene derivatives.
Mechanism of Action
The biological activity of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide would depend on its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene rings might interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the furan and additional thiophene rings.
N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the bromine atom.
5-bromo-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide: Lacks the hydroxyl group.
Uniqueness
The presence of both furan and thiophene rings, along with the sulfonamide and bromine functionalities, makes 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-6-20-8-10)11-2-1-7-21-11/h1-8,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQDFFWDLQYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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